4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid
Description
This compound is a butanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a 2-methylpropoxy chain. The Boc group enhances stability during synthetic processes, making it valuable in peptide synthesis and drug development. Its molecular structure combines lipophilic (tert-butyl) and hydrophilic (carboxylic acid) regions, influencing solubility and reactivity.
Properties
CAS No. |
2703780-64-5 |
|---|---|
Molecular Formula |
C13H25NO5 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
4-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]butanoic acid |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)19-11(17)14-13(4,5)9-18-8-6-7-10(15)16/h6-9H2,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
MLKQMOWGOQDDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)COCCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis of 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid often begins with the protection of an amino group using tert-butyl dicarbonate.
Addition of Alkyl Chain: : Next, the intermediate is reacted with 2-methylpropyl bromide in the presence of a strong base, like potassium carbonate, to introduce the propyl group.
Formation of Ester: : This step involves converting the intermediate into an ester through reaction with ethyl chloroformate in a basic medium.
Hydrolysis: : Finally, the ester is hydrolyzed under acidic or basic conditions to yield the target compound.
Industrial Production Methods
For industrial purposes, the compound is synthesized in larger batches using automated reactors that control the temperature, pressure, and addition of reagents, ensuring consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride, it can be reduced to its alcohol derivatives.
Substitution: : It is also prone to nucleophilic substitution reactions, especially at the protected amino group site.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Base for Nucleophilic Substitution: : Potassium carbonate, sodium hydroxide.
Major Products
Oxidation Products: : Aldehydes, ketones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid is used in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : In biochemical studies to investigate enzyme-substrate interactions.
Medicine: : As a precursor in the synthesis of pharmaceuticals.
Industry: : In the manufacturing of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various biochemical pathways:
Molecular Targets: : It interacts with enzymes and proteins, often modifying their structure and function.
Pathways Involved: : It participates in pathways involving the synthesis and metabolism of amino acids and other vital biochemical substances.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Positioning
(a) 4-((tert-Butoxycarbonyl)amino)butanoic Acid
- Structure: Differs by lacking the 2-methylpropoxy linker; the Boc group is directly attached to the amino group at the fourth carbon of butanoic acid.
(b) (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic Acid
- Structure: Features dual amino groups (one Boc-protected at C4, one free at C2) and an (S)-stereocenter.
- Impact: The stereochemistry and additional amino group enable chiral specificity in peptide synthesis, unlike the achiral target compound .
(c) (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic Acid
- Structure: A pentanoic acid derivative with a methyl branch at C4 and Boc-protected amino at C3.
- Impact : The longer carbon chain and methyl group enhance lipophilicity, which may affect membrane permeability in biological applications .
(d) 4-(4-Chlorophenoxy)butanoic Acid
- Structure: Replaces the Boc-amino-propoxy group with a 4-chlorophenoxy moiety.
- Impact: The electron-withdrawing chlorine atom and planar phenoxy group reduce solubility in polar solvents compared to the target compound .
Physicochemical Properties
Notes:
- The target compound’s 2-methylpropoxy linker introduces steric bulk, reducing solubility in water compared to simpler analogs like 4-((Boc)amino)butanoic acid .
- Chlorophenoxy derivatives exhibit lower solubility due to aromatic hydrophobicity .
Biological Activity
4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid, also known by its CAS number 2899-79-8, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The biological activity of this compound is attributed to several mechanisms:
- Anti-infection Properties : Research indicates that the compound exhibits activity against various pathogens, potentially making it useful in developing anti-infective agents .
- Cell Cycle Regulation : It has been linked to modulation of the cell cycle and DNA damage response pathways, which are crucial for cancer therapy .
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
- Immunological Effects : The compound may influence immune responses, impacting inflammation and immune cell signaling pathways .
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer therapeutic.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Study 2: Anti-infective Potential
Another study focused on the compound's anti-infective properties against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL, suggesting strong antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | >50 |
Safety and Toxicology
Safety assessments indicate that while the compound shows promising biological activities, caution is advised due to potential toxicity at higher concentrations. The hazard statements associated with the compound include:
Q & A
Q. How can researchers design stability-indicating assays for long-term storage studies of this compound?
- Answer : Forced degradation studies under heat (40–60°C), light (ICH Q1B), and humidity (75% RH) identify degradation products. Stability-indicating HPLC methods with photodiode array detection monitor peak purity. Mass spectrometry characterizes degradation pathways, such as Boc deprotection or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
